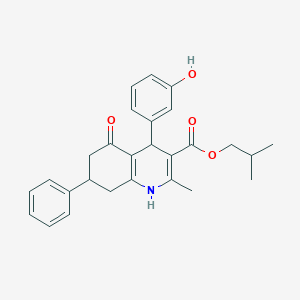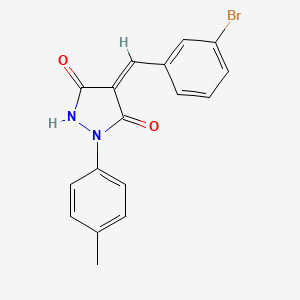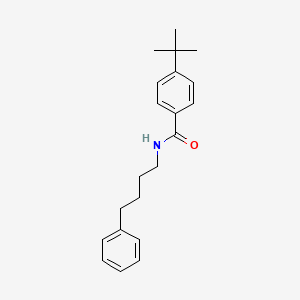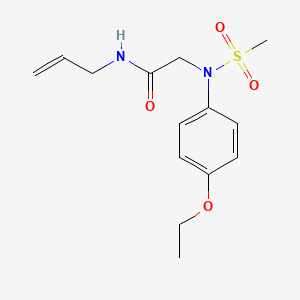
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol, also known as NDPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol is not fully understood. However, studies have suggested that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol may exert its biological activity through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), aldose reductase (AR), and protein tyrosine phosphatase 1B (PTP1B).
Biochemical and Physiological Effects:
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol inhibits the proliferation of cancer cells, reduces the production of inflammatory cytokines, and inhibits the activity of AR and PTP1B. In vivo studies have shown that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol exhibits antidiabetic activity, reduces the production of pro-inflammatory cytokines, and inhibits the growth of tumor xenografts.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol also has some limitations, including its low solubility in aqueous solutions and limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol. One potential direction is the development of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol-based MOFs with improved gas storage and separation properties. Another potential direction is the optimization of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol-based chiral catalysts for asymmetric synthesis. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol and its potential applications in the treatment of various diseases.
Synthesemethoden
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol can be synthesized through a multistep process involving the reaction of 3,5-dimethylpyrazole with 2-nitrophenol in the presence of a base and subsequent reduction with sodium borohydride. The final product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities. In material science, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been used as a ligand for the preparation of chiral catalysts with potential applications in asymmetric synthesis.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(2-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10-7-11(2)16(15-10)8-12(18)9-21-14-6-4-3-5-13(14)17(19)20/h3-7,12,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVJOXZKFTZDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=CC=C2[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]-N-(ethoxycarbonyl)glycinate](/img/structure/B5035783.png)
![1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5035785.png)
![N-(4-bromophenyl)-N'-[3-(diethylamino)propyl]thiourea](/img/structure/B5035789.png)




![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)

